molecular formula C11H13ClN2O3 B12082859 (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide

Cat. No.: B12082859
M. Wt: 256.68 g/mol
InChI Key: XDUQFMKRVAWHJI-GQCTYLIASA-N
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Description

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted aromatic ring, methoxy groups, and a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.

    Final Product Formation: The hydrazone is then subjected to an E-selective olefination reaction to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide
  • (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazine

Uniqueness

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide

InChI

InChI=1S/C11H13ClN2O3/c1-16-8-5-3-7(4-6-9(15)14-13)10(12)11(8)17-2/h3-6H,13H2,1-2H3,(H,14,15)/b6-4+

InChI Key

XDUQFMKRVAWHJI-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)NN)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)NN)Cl)OC

Origin of Product

United States

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